![molecular formula C22H18BrN3O B2593840 N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide CAS No. 304893-86-5](/img/structure/B2593840.png)
N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide, also known as BRPC, is a novel compound that has been synthesized and studied for its potential scientific applications.
Scientific Research Applications
Bioinformatics and Neurodegenerative Diseases
The compound's application in neurodegenerative diseases like Alzheimer's has been explored through bioinformatics. Schiff bases of carbazole derivatives, including ones similar to N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide, have been synthesized and characterized. These compounds showed potential as neuropsychiatric drugs due to their drug-likeness features and possible binding to therapeutic targets. This suggests their suitability as candidates for treating neurodegenerative disorders, underpinning their significance in medical research and drug development (Avram et al., 2021).
Organic Dyes and Solar Cells
In the domain of renewable energy, carbazole derivatives have been employed as organic dyes in dye-sensitized solar cells (DSSCs). Compounds with structures related to N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide have been synthesized, characterized, and utilized as sensitizers in DSSCs. The unique non-planar structure of these derivatives can effectively reduce dye aggregation, enhancing the performance of solar cells. This highlights their role in improving renewable energy technologies (Kumaran et al., 2021).
Antimicrobial Agents
Carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds structurally akin to N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide have shown good antimicrobial activity, particularly against E. coli and C. albicans. Notably, these derivatives exhibited exceptional anti-biofilm activity, especially against P. aeruginosa biofilms, without inducing cytotoxicity at specific concentrations. This positions them as potential candidates for antimicrobial and antifungal applications (BORDEI (TELEHOIU) et al., 2020).
Photophysical Properties and Optical Materials
Carbazole-based compounds have been investigated for their optical properties, indicating their utility in materials science. Studies have synthesized and characterized various carbazole derivatives, examining their photophysical properties for potential applications in luminescent materials and light-emitting diodes (LEDs). This demonstrates their relevance in the field of optoelectronics and materials science for developing new optical materials and devices (Asiri et al., 2010; Liu et al., 2006).
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c23-17-7-5-6-16(14-17)15-24-25-22(27)12-13-26-20-10-3-1-8-18(20)19-9-2-4-11-21(19)26/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCJTHFGQUESIC-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2593766.png)

![N-(4-bromo-2-fluorophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2593770.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)


